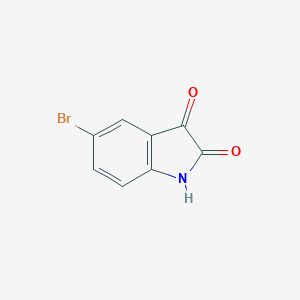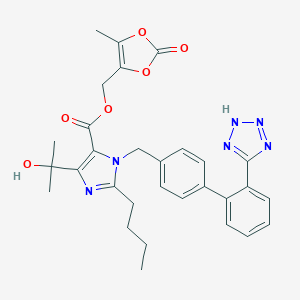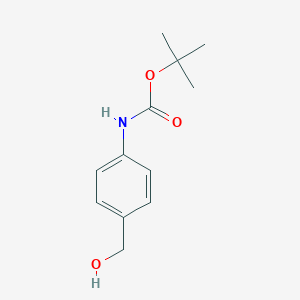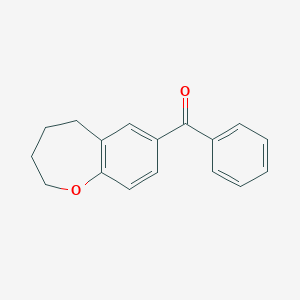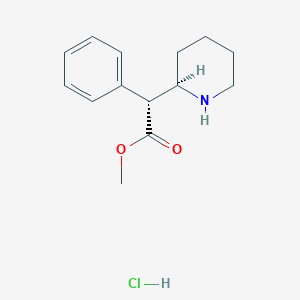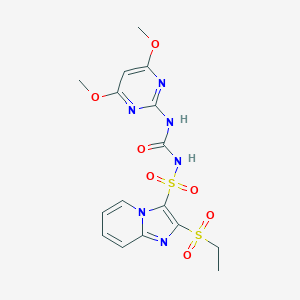
磺酰磺隆
描述
Sulfosulfuron is a sulfonylurea herbicide widely used for controlling annual grass and broad-leaved weeds in various crops, including cereals and turf. It is highly soluble in water, semi-volatile, and has a high potential for leaching into groundwater. Sulfosulfuron is moderately persistent in soils and water systems and has a low mammalian toxicity. It is moderately toxic to fish, algae, earthworms, and honeybees but less so to birds and aquatic invertebrates .
科学研究应用
Sulfosulfuron is extensively used in agricultural research for weed control. It is effective against a wide range of weed species, including Amaranthus retroflexus, Bromus tectorum, Chenopodium album, and Echinochloa crus-galli . Research has shown that sulfosulfuron can alter the activity of soil microbial communities and enzymatic activities, making it a valuable tool for studying soil ecology and microbial interactions .
作用机制
Target of Action
Sulfosulfuron, a member of the sulfonylurea family of herbicides, primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .
Mode of Action
Sulfosulfuron’s mode of action involves interfering with the ALS enzyme in targeted plants . This interference blocks the production of the essential amino acids, leading to a rapid slowdown in cell division and overall plant growth .
Biochemical Pathways
The primary biochemical pathway affected by Sulfosulfuron is the synthesis of BCAAs . By inhibiting the ALS enzyme, Sulfosulfuron prevents the production of these amino acids, disrupting protein synthesis and plant growth .
Pharmacokinetics
It’s known that sulfosulfuron is highly soluble in water, suggesting it could be readily absorbed and distributed within the plant system
Result of Action
The molecular and cellular effects of Sulfosulfuron’s action primarily involve the inhibition of cell growth and division . By blocking the synthesis of essential amino acids, Sulfosulfuron disrupts protein synthesis, leading to a halt in cell division and growth . This results in the death of the targeted plants.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sulfosulfuron. For instance, temperature and carbon dioxide concentration changes can influence the herbicide’s effectiveness . Additionally, soil type and pH can also affect the activity of Sulfosulfuron . It’s also worth noting that Sulfosulfuron can persist in the environment, potentially affecting non-target organisms .
生化分析
Biochemical Properties
Sulfosulfuron interacts with various enzymes and proteins in the soil. It is monitored in agricultural soils using bioassay and chemical assay techniques . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of Sulfosulfuron on cells are primarily observed in its target organisms - the weeds. It disrupts their cellular processes, affecting cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sulfosulfuron involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting the normal functioning of the target organisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfosulfuron change over time. It has been observed that the residues of Sulfosulfuron were detected up to 60 and 90 days after treatment by HPLC and bioassay techniques respectively . This indicates the product’s stability and its long-term effects on cellular function.
Metabolic Pathways
Sulfosulfuron is involved in specific metabolic pathways in the target organisms. It interacts with certain enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sulfosulfuron involves a two-step process:
Oxidation Reaction: 2-ethylsulfonyl imidazole (1,2-a) pyridine-3-sulfonamide is synthesized by adding 2-ethylsuleenyl imidazole (1,2-a) pyridine-3-sulfonamide into a solvent, heating to 50-100°C, and adding hydrogen peroxide as an oxidant.
Catalytic Condensation Reaction: The product from the first step is reacted with 2-amino-4,6-dimethoxy pyrimidine phenyl formate and a catalyst in a solvent at 40-70°C for 6-8 hours to obtain sulfosulfuron.
Industrial Production Methods: The industrial production of sulfosulfuron follows the same synthetic routes but is optimized for large-scale production. The method is cost-effective and environmentally friendly, with minimal pollution .
Types of Reactions:
Hydrolysis: It undergoes hydrolysis in acidic or basic conditions, leading to the cleavage of the sulfonylurea bridge.
Degradation: In water, sulfosulfuron can be degraded by chlorine dioxide, resulting in various degradation products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic media accelerate the hydrolysis of sulfosulfuron.
Degradation Agents: Chlorine dioxide is used for the degradation of sulfosulfuron in water.
Major Products Formed:
Oxidation Products: 2-ethyl sulfonyl imidazole (1,2-a) pyridine-3-sulfonamide.
Hydrolysis Products: Various cleavage products of the sulfonylurea bridge.
Degradation Products: Multiple degradation products identified by gas chromatography.
相似化合物的比较
- Chlorsulfuron
- Nicosulfuron
- Thifensulfuron methyl
属性
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O7S2/c1-4-30(24,25)13-14(22-8-6-5-7-10(22)17-13)31(26,27)21-16(23)20-15-18-11(28-2)9-12(19-15)29-3/h5-9H,4H2,1-3H3,(H2,18,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXHDIPCIWOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034940 | |
| Record name | Sulfosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C), In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C), In water, 18 mg/L at 20 °C, pH 5 | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5185 at 20 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-5 mPa (20 °C); 8.8X10-5 mPa (25 °C), 6.61X10-10 mm Hg at 25 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, White solid | |
CAS No. |
141776-32-1 | |
| Record name | Sulfosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141776-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141776321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC20DL6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
201.1 to 201.7 °C | |
| Record name | Sulfosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sulfosulfuron?
A1: Sulfosulfuron is a sulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants [, , , , ].
Q2: What are the downstream effects of ALS inhibition by Sulfosulfuron in plants?
A2: Inhibition of ALS leads to a depletion of BCAAs, which are essential for protein synthesis and plant growth [, , , , ]. This results in the cessation of cell division and elongation, ultimately leading to plant death [, , , , , , , , , , ].
Q3: How does the timing of Sulfosulfuron application impact its efficacy?
A3: Research indicates that the timing of Sulfosulfuron application influences its efficacy against weeds like Phalaris minor []. Applying Sulfosulfuron at the 30-day stage was found to be more effective than application at the 45-day stage []. This highlights the importance of understanding the growth stages of both the target weed and the crop for optimal Sulfosulfuron application.
Q4: Are there variations in Sulfosulfuron sensitivity among different plant species?
A4: Yes, significant variations in sensitivity to Sulfosulfuron exist among plant species. Studies have shown that wild barley (Hordeum spontaneum) can metabolize Sulfosulfuron applied post-emergence, although at a slower rate compared to wheat []. Conversely, wild barley exhibited greater sensitivity to pre-emergence Sulfosulfuron applications []. This variation in sensitivity highlights the potential for Sulfosulfuron's selective weed control in specific crops.
Q5: What other factors can influence the effectiveness of Sulfosulfuron in controlling weeds?
A5: Various factors can influence Sulfosulfuron efficacy, including:
- Soil type: Sulfosulfuron degradation rates can vary significantly depending on the soil type. For example, degradation was found to be faster in silty loam soil compared to sandy loam soil []. This variation underscores the importance of considering soil properties when determining Sulfosulfuron application strategies.
- Temperature: Temperature significantly impacts the degradation rate of Sulfosulfuron in soil. Research showed a two- to 2.7-fold increase in the degradation rate constant when the temperature increased from 15°C to 25°C []. This highlights the importance of considering environmental factors like temperature when evaluating Sulfosulfuron's persistence and potential for carryover effects.
- Previous herbicide applications: The degradation rate of Sulfosulfuron can be enhanced by repeated applications of Sulfosulfuron or other sulfonylurea herbicides []. This phenomenon, known as accelerated microbial degradation, could potentially reduce Sulfosulfuron's herbicidal efficacy over time [].
Q6: Can Sulfosulfuron be tank-mixed with other herbicides?
A6: Yes, Sulfosulfuron can be tank-mixed with other herbicides to broaden the weed control spectrum and improve efficacy. Some effective tank-mix combinations identified in the research include:
- Sulfosulfuron + carfentrazone for controlling broadleaf weeds in wheat [, ]
- Sulfosulfuron + metsulfuron for controlling a wide range of weeds in wheat [, , , , ]
- Sulfosulfuron + pyroxsulam for controlling Phalaris minor and Rumex dentatus in wheat []
- Clodinafop + metsulfuron for controlling a complex weed flora in wheat []
Q7: How does the addition of adjuvants influence the effectiveness of Sulfosulfuron?
A8: Adjuvants can significantly enhance the efficacy of Sulfosulfuron in controlling weeds. Research shows that the addition of vegetable oils like cottonseed and coconut oil improved the performance of Sulfosulfuron and Sulfosulfuron + metsulfuron-methyl in controlling wild barley []. Among the tested vegetable oils, cottonseed and coconut oil proved most effective, while castor oil had the least effect []. Interestingly, a negative correlation was observed between the efficacy of vegetable oils and their unsaturated/saturated fatty acids ratio []. These findings emphasize the importance of selecting appropriate adjuvants to optimize Sulfosulfuron's performance.
Q8: Has resistance to Sulfosulfuron been reported in weed populations?
A9: Yes, resistance to Sulfosulfuron has been observed. In Punjab, India, Phalaris minor populations initially resistant to isoproturon later developed resistance to clodinafop and subsequently showed a declining trend in susceptibility to Sulfosulfuron []. This case of cross-resistance highlights the potential for weeds to evolve resistance to multiple herbicides with similar modes of action, underscoring the need for diversified weed management strategies.
Q9: Are there any alternative herbicides that can be used to control Sulfosulfuron-resistant weeds?
A10: Research suggests that alternative herbicides like pinoxaden and pyroxsulam can effectively control Phalaris minor populations resistant to Sulfosulfuron and other herbicides like clodinafop and fop [, ]. This finding emphasizes the importance of having multiple herbicide options available to combat herbicide resistance effectively.
Q10: What strategies can be employed to delay the development of herbicide resistance?
A10: Several strategies can be adopted to delay the development and spread of herbicide resistance:
- Herbicide rotation: Rotating herbicides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development []. For instance, rotating Sulfosulfuron with clodinafop or pinoxaden could help delay resistance development in Phalaris minor populations [].
Q11: What is the persistence of Sulfosulfuron in the soil, and what are the potential environmental implications?
A12: Sulfosulfuron can persist in the soil for extended periods, potentially impacting succeeding crops. Studies revealed that Sulfosulfuron applied to wheat could persist for 150 days, causing phytotoxicity to a subsequent sorghum crop []. The residual effects were observed even with increased irrigation, suggesting that irrigation alone might not be sufficient to mitigate carryover risks []. This persistent nature of Sulfosulfuron underscores the need for careful crop rotation planning and awareness of potential carryover effects on sensitive crops.
Q12: Can Sulfosulfuron leach through the soil and contaminate groundwater?
A13: Yes, Sulfosulfuron has the potential to leach through the soil, particularly in lighter-textured soils, and potentially contaminate groundwater. Research using soil column studies showed that Sulfosulfuron leached more rapidly and to a greater extent in sandy loam soil compared to clay loam soil []. The study also found the highest concentration of Sulfosulfuron residues in the 12–18 cm section of soil columns []. These findings highlight the importance of understanding the soil characteristics and environmental factors that influence Sulfosulfuron's leaching potential to minimize the risk of groundwater contamination.
Q13: Are there any specific recommendations for managing Sulfosulfuron residues in the soil?
A13: Managing Sulfosulfuron residues in the soil requires careful planning and consideration of various factors. Based on the research, the following recommendations can be made:
- Crop rotation: Avoid planting sensitive crops like sorghum, faba bean, chickpea, and lentil immediately after a crop treated with Sulfosulfuron, as they are susceptible to its residual effects [, ]. Rotating with tolerant crops can help minimize the risk of crop injury from Sulfosulfuron residues.
- Tillage: Intensive tillage can help accelerate the degradation of Sulfosulfuron in the soil, reducing its persistence and potential for carryover effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


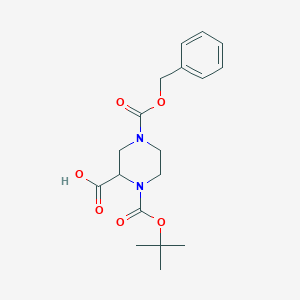

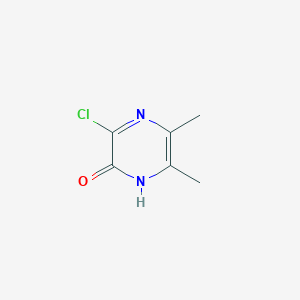
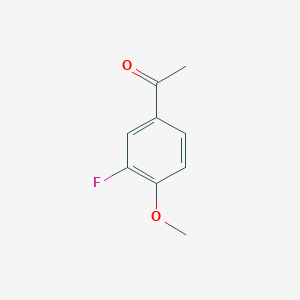
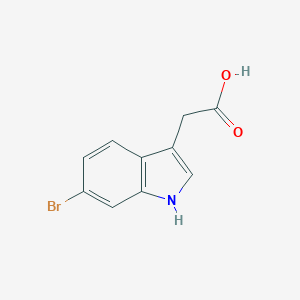
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
